molecular formula C20H33ClN2O B4402627 1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride

1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride

Cat. No. B4402627
M. Wt: 352.9 g/mol
InChI Key: YGAQBTHKIDRETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as PNU-282987, is a selective α7 nicotinic acetylcholine receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride selectively activates the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression-like behaviors in animal models. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the research on 1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride. One direction is to investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and ADHD. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects and safety of this compound in humans. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists may lead to the discovery of even more effective treatments for neurological and psychiatric disorders.

Scientific Research Applications

1-[4-(4-allyl-2,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-(2,6-dimethyl-4-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O.ClH/c1-5-8-19-15-17(2)20(18(3)16-19)23-14-7-6-9-22-12-10-21(4)11-13-22;/h5,15-16H,1,6-14H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAQBTHKIDRETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCN2CCN(CC2)C)C)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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